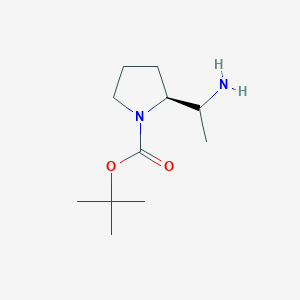

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate

描述

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (2S)-2-(1-aminoethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction conditions, leading to higher yields and purity of the final product .

化学反应分析

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to expose the pyrrolidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this reaction:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Boc deprotection | TFA/DCM (1:1), 2 hours | Yields free pyrrolidine derivative |

This step is critical for subsequent functionalization, such as peptide coupling or alkylation. The reaction proceeds quantitatively at room temperature, with no reported side reactions .

Amide Bond Formation via Peptide Coupling

The primary amine on the aminoethyl sidechain participates in amide bond formation with carboxylic acids. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are frequently used as coupling agents:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Boronic ester coupling | HATU, DIPEA, DCM, 0°C, 1 hour | Forms boronic acid-peptide conjugates |

Alkylation and Functional Group Modifications

The pyrrolidine nitrogen and aminoethyl group can undergo alkylation or acylation to introduce diverse substituents.

| Reaction | Reagents | Application | Reference |

|---|---|---|---|

| Sulfonamide formation | 4-Bromobenzenesulfonyl chloride | Generates sulfonamide derivatives |

Such reactions are instrumental in creating analogs for structure-activity relationship (SAR) studies. The steric hindrance from the tert-butyl group often directs regioselectivity .

Racemization Considerations

During peptide coupling, oxazolone intermediate formation can lead to racemization. Key mitigation strategies include:

| Factor | Optimal Condition | Impact on Racemization | Reference |

|---|---|---|---|

| Activation time | ≤3 minutes at 0°C | Reduces epimerization by 50% | |

| Temperature control | 0°C | Minimizes oxazolone stability |

For instance, coupling reactions performed at 0°C for 1 hour resulted in an epimeric ratio (er) of 85:15, whereas room-temperature reactions degraded this to 70:30 .

Hydrogenation and Reduction

While direct data on hydrogenation of this compound is limited, analogous pyrrolidine derivatives undergo catalytic hydrogenation to saturate double bonds or reduce nitro groups. Typical conditions involve palladium on carbon (Pd/C) under hydrogen gas .

科学研究应用

Applications in Medicinal Chemistry

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a chiral building block, which is crucial for developing drugs with specific stereochemical properties.

Potential Biological Activities

Research indicates that this compound may interact with various biological targets, including:

- Enzymes and receptors : Preliminary studies suggest that it may exhibit binding affinity towards enzymes involved in metabolic processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation of these interactions.

- Inhibitory effects : It has been noted that derivatives of this compound can act as potent inhibitors for specific targets, such as IKKβ, which is involved in inflammatory responses .

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

作用机制

The mechanism of action of tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

相似化合物的比较

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl (2S)-2-(1-aminoethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its reactivity and biological activity.

tert-Butyl (2S)-2-(1-aminoethyl)morpholine-1-carboxylate: The presence of a morpholine ring introduces additional oxygen atoms, which can influence the compound’s solubility and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

生物活性

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an aminoethyl side chain, and a carboxylate functionality, which may influence its interactions with biological targets.

The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with amino acids or their derivatives. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The pyrrolidine ring contributes to the compound's structural stability and binding affinity.

Enzyme Interaction

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. For example, it could serve as a substrate or inhibitor for certain enzymes, impacting their catalytic functions.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Doxorubicin |

| HCT-116 (Colon) | 0.78 | Combretastatin-A4 |

| U-937 (Leukemia) | 5.13 | Prodigiosin |

These results indicate that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways, as observed in flow cytometry assays.

Neuroprotective Effects

Beyond anticancer activity, there is ongoing research into the neuroprotective effects of this compound. Its structural features may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Studies are exploring its potential to modulate neurotransmitter systems and protect against neurodegeneration.

Case Studies

A recent case study highlighted the synthesis and biological evaluation of this compound analogs. The study reported enhanced biological activity in derivatives modified at specific positions of the pyrrolidine ring. The findings suggested that subtle changes in molecular structure could lead to significant improvements in potency against cancer cell lines.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving chiral precursors. For example, tert-butyl-protected pyrrolidine derivatives are functionalized through nucleophilic substitutions or coupling reactions. Key intermediates are purified using flash chromatography (e.g., ethanol/chloroform or ethyl acetate/hexane gradients) and characterized via:

- NMR spectroscopy : ¹H and ¹³C NMR data confirm regiochemistry and stereochemistry .

- HRMS : High-resolution mass spectrometry validates molecular weight and purity (e.g., observed vs. calculated mass accuracy within ±0.001 Da) .

- Optical rotation : Specific rotation values (e.g., [α]²⁵D = −55.0) verify enantiomeric integrity .

Q. How is stereochemical control maintained during synthesis of the (2S)-configured pyrrolidine core?

- Methodology : Chiral starting materials (e.g., (2S,4R)-pyrrolidine derivatives) or asymmetric catalysis ensure stereochemical fidelity. For instance, hydrogenation with Pd/C under controlled conditions preserves stereochemistry during reduction steps . Epimerization risks are mitigated by avoiding protic solvents (e.g., methanol) post-synthesis, as noted in cases of spontaneous diastereomer formation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. For example:

- Variable temperature NMR : Resolves overlapping signals caused by rotameric equilibria .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded regions (e.g., 2.0–4.0 ppm for pyrrolidine protons) .

- X-ray crystallography : SHELX software refines crystal structures to validate absolute configuration, though challenges persist with twinned or low-resolution data .

Q. How are reaction conditions optimized to improve yields in multi-step syntheses?

- Case Study : In the synthesis of tert-butyl-protected analogs, yield improvements (from 59% to 93%) are achieved via:

- Temperature control : Stirring at 45°C for hydrolysis steps to minimize side reactions .

- Catalyst screening : Transitioning from classical bases (NaH) to milder agents (e.g., DIPEA) reduces racemization .

- Purification : Gradient elution in flash chromatography (e.g., 0–100% ethyl acetate/hexane) separates diastereomers or regioisomers .

Q. What computational or experimental methods predict physicochemical properties (e.g., LogP, solubility) for drug discovery applications?

- Approaches :

- LogP calculations : Experimental values (e.g., LogP = 2.71) align with computational predictions using software like MarvinSuite .

- Solubility assays : Lyophilization of aqueous solutions (post-filtration through 0.45 μm membranes) ensures reproducible solubility profiles for biological testing .

- Thermogravimetric analysis (TGA) : Measures thermal stability (e.g., decomposition points >135°C) to guide storage conditions .

Q. Key Challenges and Recommendations

- Epimerization : Monitor reaction pH and solvent choice to prevent stereochemical drift .

- Low-Yield Steps : Employ high-throughput screening (HTS) for catalyst/ligand optimization in coupling reactions .

- Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃) across studies .

属性

IUPAC Name |

tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRLYNKEEJOIGJ-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1CCCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。